molecular formula C7H13N3 B3003336 3-(1H-pyrazol-1-yl)butan-2-amine CAS No. 956805-00-8

3-(1H-pyrazol-1-yl)butan-2-amine

Cat. No.: B3003336
CAS No.: 956805-00-8
M. Wt: 139.202
InChI Key: JUJSJFUYRXZKCK-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)butan-2-amine is a heterocyclic compound featuring a pyrazole ring attached to a butan-2-amine chain.

Mechanism of Action

Target of Action

3-(1H-pyrazol-1-yl)butan-2-amine is a pyrazole derivative . Pyrazole derivatives have been known for their diverse pharmacological effects . They have been found to exhibit potent antileishmanial and antimalarial activities . The primary targets of this compound are likely to be the parasites causing these diseases, namely Leishmania and Plasmodium .

Mode of Action

It is known that pyrazole derivatives interact with their targets and cause changes that inhibit the growth and proliferation of the parasites . For instance, some pyrazole derivatives have shown superior antipromastigote activity, which is crucial in the life cycle of Leishmania .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those essential for the survival and replication of the parasites. The compound may interfere with the parasites’ metabolic processes, disrupting their life cycle and preventing them from causing disease .

Result of Action

The result of the action of this compound is the inhibition of the growth and proliferation of the parasites, leading to a reduction in the severity of the diseases they cause . For example, some pyrazole derivatives have shown to suppress Plasmodium berghei by 70.2% to 90.4% .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and the temperature . For instance, the compound is stored at a temperature of 4°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-pyrazol-1-yl)butan-2-amine typically involves the condensation of 1H-pyrazole with butan-2-amine under controlled conditions. One common method includes the reaction of 1H-pyrazole with 2-bromo-1-butene followed by amination . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-(1H-pyrazol-1-yl)butan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, amines, and other heterocyclic compounds .

Scientific Research Applications

3-(1H-pyrazol-1-yl)butan-2-amine has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-(1H-pyrazol-1-yl)butan-2-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

3-pyrazol-1-ylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-6(8)7(2)10-5-3-4-9-10/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJSJFUYRXZKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)N1C=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956805-00-8
Record name 3-(1H-pyrazol-1-yl)butan-2-amine
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